![molecular formula C12H14O5S B1525042 2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid CAS No. 1306603-69-9](/img/structure/B1525042.png)
2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid
Overview
Description
2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid is a useful research compound. Its molecular formula is C12H14O5S and its molecular weight is 270.3 g/mol. The purity is usually 95%.
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Biological Activity
2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes an acetyl group and a methanesulfinyl moiety, which may contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄O₆S. Its structure can be visualized as follows:
This compound’s unique combination of functional groups allows for various interactions with biological targets, which are essential for its mechanism of action.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
- Antioxidant Activity : The presence of methoxy groups in the structure may confer antioxidant properties, which could help mitigate oxidative stress in biological systems.
The biological activity of this compound is thought to involve interactions with various biological targets. Interaction studies have shown that it can modulate pathways related to inflammation and oxidative stress, although detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
A comprehensive review of available literature reveals limited but significant findings regarding the biological activity of this compound:
- In Vitro Studies : Initial in vitro assays have shown that this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent.
- Comparative Analysis : When compared to structurally similar compounds, such as 5-acetylsalicylic acid (aspirin) and methanesulfonamide, this compound demonstrated unique properties that may enhance its therapeutic profile.
Data Table: Comparison with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
5-Acetylsalicylic Acid (Aspirin) | C₉H₈O₄ | Known anti-inflammatory properties |
Methanesulfonamide | C₁H₁₃NO₂S | Building block in drug synthesis |
2-Methoxyphenol | C₈H₁₀O₂ | Antioxidant properties |
This compound | C₁₂H₁₄O₆S | Potential anti-inflammatory and antioxidant activity |
Properties
IUPAC Name |
2-[(5-acetyl-2-methoxyphenyl)methylsulfinyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c1-8(13)9-3-4-11(17-2)10(5-9)6-18(16)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHNGCDQLJERJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CS(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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